

Mavacamten drug-drug interactions with CYP2C19 and CYP3A4 inhibitors in research models

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Compound of Interest					
Compound Name:	Mavacamten				
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Mavacamten Drug-Drug Interactions: A Technical Support Guide for Researchers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions of **mavacamten** with Cytochrome P450 (CYP) 2C19 and CYP3A4 inhibitors in various research models.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for **mavacamten** and the key enzymes involved?

Mavacamten is extensively metabolized in the liver, primarily by CYP2C19 (approximately 74%) and to a lesser extent by CYP3A4 (about 18%) and CYP2C9 (around 8%).[1][2][3] This makes **mavacamten**'s pharmacokinetics susceptible to interactions with drugs that inhibit or induce these enzymes. In individuals with reduced CYP2C19 activity (e.g., poor metabolizers), CYP3A4 becomes the more dominant metabolic pathway.[3]

Q2: What is the clinical impact of co-administering **mavacamten** with CYP2C19 or CYP3A4 inhibitors?

Troubleshooting & Optimization





Concomitant use of **mavacamten** with inhibitors of CYP2C19 or CYP3A4 can lead to a significant increase in **mavacamten** plasma concentrations.[4] This elevated exposure can increase the risk of adverse effects, including excessive reduction in left ventricular ejection fraction (LVEF) and potential heart failure due to systolic dysfunction. Therefore, the coadministration of **mavacamten** with moderate to strong inhibitors of CYP2C19 or strong inhibitors of CYP3A4 is contraindicated. For weak CYP2C19 inhibitors or moderate CYP3A4 inhibitors, dose adjustments of **mavacamten** are recommended.

Q3: I am observing higher than expected **mavacamten** concentrations in my in vivo model when co-administered with a test compound. How can I confirm if this is due to CYP2C19 or CYP3A4 inhibition?

To confirm the mechanism of the drug-drug interaction, you can perform in vitro studies using human liver microsomes or recombinant human CYP enzymes. By incubating **mavacamten** with these enzyme sources in the presence and absence of your test compound, you can determine the inhibitory potential of your compound on specific CYP isoforms. Key parameters to measure are the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).

Q4: My in vitro CYP inhibition assay results are inconsistent. What are some common troubleshooting steps?

Inconsistent results in CYP inhibition assays can arise from several factors:

- Compound Solubility: Ensure your test compound is fully dissolved in the incubation buffer.
 Poor solubility can lead to inaccurate concentration-response curves. Consider using a cosolvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid affecting enzyme activity.
- Incubation Time: The incubation time should be optimized to ensure linear metabolite formation. If the reaction proceeds for too long, substrate depletion or product inhibition can occur.
- Protein Concentration: The microsomal or recombinant enzyme concentration should be in the linear range for the specific CYP isoform being tested.
- Cofactor Concentration: Ensure that the concentration of the NADPH regenerating system is not a limiting factor for the enzymatic reaction.



 Analytical Method: Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, and specificity to accurately quantify the formation of mavacamten's metabolites.

Quantitative Data Summary

The following tables summarize the pharmacokinetic interactions of **mavacamten** with CYP2C19 and CYP3A4 inhibitors based on clinical studies and physiologically based pharmacokinetic (PBPK) modeling.

Table 1: Mavacamten Pharmacokinetic Interactions with CYP2C19 Inhibitors

Inhibitor (Strength)	Mavacamte n Dose	Population	Change in Mavacamte n AUC	Change in Mavacamte n Cmax	Reference
Omeprazole (Weak)	15 mg single dose	Healthy CYP2C19 normal and rapid metabolizers	↑ 48%	No significant effect	
Omeprazole or Esomeprazol e (Weak)	Not specified	Patients	Apparent Clearance (CL/F) ↓ by 33% and 42% respectively	Not reported	-

Table 2: Mavacamten Pharmacokinetic Interactions with CYP3A4 Inhibitors



Inhibitor (Strength)	Mavacamte n Dose	Population	Change in Mavacamte n AUC	Change in Mavacamte n Cmax	Reference
Verapamil (Moderate)	25 mg single dose	Healthy CYP2C19 normal and intermediate metabolizers	Minimal increase	↑ 52%	
Ketoconazole (Strong)	15 mg	PBPK Modeling	↑ 130% (AUC0-24h)	↑ 90%	-

Experimental Protocols In Vitro CYP Inhibition Assay (Reaction Phenotyping)

This protocol outlines a general method for determining which CYP isoforms are responsible for the metabolism of **mavacamten** and the inhibitory potential of a test compound.

1. Materials:

Mavacamten

- Test compound (potential inhibitor)
- Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4)
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Positive control inhibitors for each CYP isoform (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4)
- Acetonitrile or methanol for reaction termination



LC-MS/MS system for analysis

2. Procedure:

- Prepare stock solutions of **mavacamten**, the test compound, and positive controls in an appropriate solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate HLMs or recombinant CYP enzymes with the test compound or positive control in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
- Initiate the metabolic reaction by adding **mavacamten** and the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding a cold organic solvent like acetonitrile.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the disappearance of mavacamten or the formation of its metabolites using a validated LC-MS/MS method.
- Calculate the percent inhibition and determine the IC50 value for the test compound.

Clinical Drug-Drug Interaction Study (Healthy Volunteers)

This protocol describes a typical design for a clinical study to evaluate the effect of a CYP inhibitor on the pharmacokinetics of **mavacamten**.

- 1. Study Design:
- Open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
- CYP2C19 genotyping is performed at screening to enroll participants with specific metabolizer phenotypes (e.g., normal metabolizers).

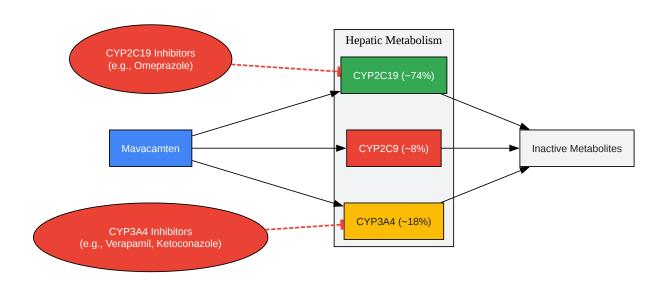


2. Treatment Periods:

- Period 1: Administer a single oral dose of mavacamten (e.g., 15 mg or 25 mg).
- Period 2: Administer the CYP inhibitor for a specified duration to achieve steady-state concentrations (e.g., omeprazole 20 mg once daily for several days), followed by coadministration of a single oral dose of mavacamten with the inhibitor.
- 3. Pharmacokinetic Sampling:
- Collect serial blood samples at predefined time points before and after **mavacamten** administration in each period (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 216, 264, 336, 432, 504, and 672 hours post-dose).
- Process blood samples to obtain plasma and store frozen until analysis.
- 4. Bioanalysis:
- Analyze plasma samples for mavacamten concentrations using a validated LC-MS/MS method.
- 5. Pharmacokinetic Analysis:
- Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for mavacamten in both periods using non-compartmental analysis.
- Determine the geometric mean ratios and 90% confidence intervals for AUC and Cmax to assess the magnitude of the drug-drug interaction.
- 6. Safety Monitoring:
- Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.

Visualizations

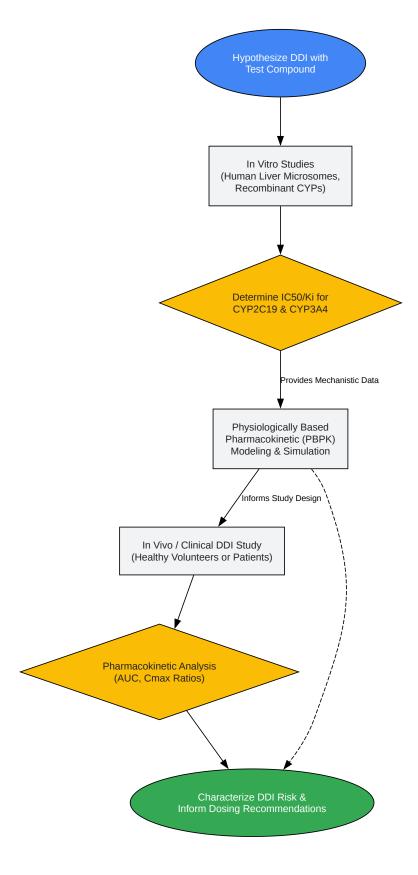




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Caption: Mavacamten's primary metabolic pathways.





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